molecular formula C10H11FO2 B2640350 1-(3-Ethoxy-5-fluorophenyl)ethanone CAS No. 1379179-56-2

1-(3-Ethoxy-5-fluorophenyl)ethanone

Cat. No. B2640350
CAS RN: 1379179-56-2
M. Wt: 182.194
InChI Key: XYDJJMNKBIMVLD-UHFFFAOYSA-N
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Description

“1-(3-Ethoxy-5-fluorophenyl)ethanone” is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(3-Ethoxy-5-fluorophenyl)ethanone” is 1S/C10H11FO2/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“1-(3-Ethoxy-5-fluorophenyl)ethanone” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.

Scientific Research Applications

  • Enantioselective Synthesis Applications

    • The compound serves as an intermediate in the synthesis of various pharmacologically active molecules. For instance, its derivative (S)-(-)-1-(4-fluorophenyl)ethanol is used in producing an antagonist of the CCR5 chemokine receptor, which can protect against HIV infection. Additionally, it plays a role in the synthesis of antimalarial drugs and γ-secretase modulators for treating Alzheimer's disease. The synthesis approach involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone catalyzed by Daucus carota cells, highlighting its utility in producing enantiomerically enriched intermediates for various therapeutic agents (2022, ChemChemTech).
  • Antimicrobial Activity

    • Derivatives of 1-(3-Ethoxy-5-fluorophenyl)ethanone exhibit significant antimicrobial activity. This includes a series of 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles and similar compounds synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone. These compounds have been tested for in vitro antimicrobial activity against various bacterial and fungal organisms, demonstrating the potential of 1-(3-Ethoxy-5-fluorophenyl)ethanone derivatives in developing new antimicrobial agents (Kumar et al., 2019, Russian Journal of General Chemistry).
  • Synthesis of Schiff Bases and Their Antimicrobial Activity

    • Schiff bases synthesized using derivatives of 1-(3-Ethoxy-5-fluorophenyl)ethanone have demonstrated notable antimicrobial activities. The synthesis involves 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, and subsequent treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde. These novel Schiff bases have shown excellent activity compared to other derivatives, indicating their potential in antimicrobial applications (Puthran et al., 2019, Heliyon).
  • Molecular Structure and Electronic Properties Analysis

    • Studies on the molecular structure, vibrational frequencies, and electronic properties of 1-(3-Ethoxy-5-fluorophenyl)ethanone derivatives have been conducted. These investigations include analyzing hyper-conjugative interaction, charge delocalization, and the stability of the molecule, which are crucial for understanding the chemical behavior and reactivity of these compounds. Such studies are essential for the development of new materials with potential applications in fields like nonlinear optics and pharmaceuticals (Mary et al., 2015, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-(3-ethoxy-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDJJMNKBIMVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxy-5-fluorophenyl)ethanone

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